N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(2-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a methoxy-substituted phenyl group at the N4-position of the heterocyclic core. This scaffold is widely studied for its kinase inhibitory properties, with structural modifications significantly influencing biological activity, selectivity, and pharmacokinetic profiles .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-18-10-5-3-2-4-9(10)16-11-8-6-15-17-12(8)14-7-13-11/h2-7H,1H3,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABNTSMVDVUVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC=NC3=C2C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methoxyaniline with a suitable pyrazole derivative under acidic or basic conditions to form the desired pyrazolo[3,4-d]pyrimidine core . The reaction conditions often involve heating the reactants in a solvent such as ethanol or dimethylformamide (DMF) and using catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Halides, amines, and other nucleophiles in the presence of catalysts like palladium or copper salts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent . It can also interfere with microbial cell wall synthesis, leading to its antimicrobial activity . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Table 1: Key Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives and Their Properties
Key Observations:
Substituent Effects on Selectivity: S29 (fluorobenzyl and chloro-phenylethyl groups) shows neuroblastoma-specific activity, likely due to enhanced lipophilicity and target engagement . 13an’s phenylethynyl group improves Src kinase binding via π-π stacking, while the hydroxycyclohexyl substituent enhances solubility and reduces toxicity .
Synthetic Accessibility: Most derivatives (e.g., 2a, 21g-I/II) are synthesized via nucleophilic substitution or Suzuki coupling, suggesting that the target compound could be prepared similarly . Thioether groups (e.g., 6-(methylthio) in 2a) improve metabolic stability but may require nano-carriers (e.g., GO nanosheets, HNTs) for efficient delivery .
Pharmacokinetic and Toxicity Profiles: S29’s nano-carrier formulation reduces off-target effects, highlighting the importance of delivery systems for pyrazolo[3,4-d]pyrimidines . 13an’s low toxicity in vivo contrasts with earlier analogs, demonstrating that bulky substituents (e.g., hydroxycyclohexyl) mitigate adverse effects .
Structure-Activity Relationship (SAR) Trends
Table 2: SAR Trends in Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
- N1 Substitutions : Bulky groups (e.g., 13an ’s hydroxycyclohexyl) reduce off-target binding, while smaller groups (e.g., S29 ’s chloro-phenylethyl) enhance potency but increase toxicity .
- N4 Aromatic Amines : Electron-donating groups (e.g., methoxy in the target compound) may improve solubility compared to electron-withdrawing substituents (e.g., chloro in 2a ) .
Biological Activity
N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Formula
- IUPAC Name : this compound
- Molecular Formula : C12H11N5O
- Molecular Weight : 229.25 g/mol
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core with a methoxyphenyl group attached, which is critical for its biological activity. The presence of the methoxy group enhances the lipophilicity of the compound, potentially influencing its pharmacokinetic properties.
Target Interactions
This compound primarily targets Cyclin-Dependent Kinases (CDKs) . By inhibiting CDK activity, this compound disrupts normal cell cycle progression and transcription processes, leading to altered cellular outcomes.
Biochemical Pathways
The inhibition of CDKs by this compound affects various signaling pathways involved in cell proliferation and survival. For instance, it has been shown to alleviate symptoms in disease models such as psoriasis by inhibiting inflammatory pathways associated with CDK activity .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and others. The compound induces apoptosis and inhibits cell migration and cycle progression .
In Vivo Studies
In an imiquimod-induced psoriasis mouse model, oral administration of the compound resulted in effective alleviation of symptoms such as erythema, swelling, and skin thickening . This suggests potential therapeutic applications in dermatological conditions.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-2-methyl-benzo[4,5]thieno[3,2-d]pyrimidin-4-amine | Thienopyrimidine | Moderate anticancer activity |
| N-(4-methoxyphenyl)-2-methyl-pyrido[3,2-d]pyrimidin-4-amine | Pyridopyrimidine | Antiproliferative effects |
The specific substitution pattern in this compound contributes to its distinct biological activities compared to these analogs.
Case Study: Anticancer Efficacy
In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity, this compound was identified as a potent inhibitor of EGFR and VEGFR signaling pathways. The IC50 values ranged from 0.3 to 24 µM across different targets .
Summary of Findings
The following table summarizes key findings from recent studies:
Q & A
Q. What are the key synthetic routes for N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield and purity?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Nucleophilic substitution : Reacting pyrazolo[3,4-d]pyrimidine derivatives with 2-methoxyaniline in dry acetonitrile under reflux, followed by purification via recrystallization (yield: ~40-65%) .
- Microwave-assisted synthesis : A three-component reaction involving substituted amines, cyanamide, and aldehydes under microwave irradiation (150°C, 20 min) improves reaction efficiency and reduces byproducts .
Critical factors include solvent choice (e.g., acetonitrile for solubility), temperature control to avoid decomposition, and recrystallization solvents (e.g., methanol or toluene) to enhance purity .
Q. How is structural characterization of this compound performed, and what spectral data are critical for validation?
- 1H/13C NMR : Key signals include:
- A singlet at δ 8.3–8.5 ppm for the pyrimidine C-H proton.
- Methoxy group protons at δ 3.8–3.9 ppm .
- Aromatic protons from the 2-methoxyphenyl substituent at δ 6.8–7.2 ppm .
- IR spectroscopy : Absorbance at 3200–3400 cm⁻¹ (N-H stretch) and 1250–1270 cm⁻¹ (C-O from methoxy group) .
- Elemental analysis : Carbon and nitrogen percentages must align with theoretical values (e.g., C: ~60%, N: ~20%) to confirm purity .
Q. What in vitro assays are used to evaluate its preliminary biological activity?
- Kinase inhibition : Screen against Src kinase using fluorescence-based assays (IC50 determination) .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., MDA-MB-231 for triple-negative breast cancer) at concentrations ranging from 0.1–10 μM .
- Cytotoxicity : Compare IC50 values in normal vs. cancer cells (e.g., HEK293 vs. PC3) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced kinase inhibition?
- Substituent modifications :
- Scaffold hybridization : Combine with PROTAC warheads (e.g., VHL ligands) via alkylation or amide coupling to induce target protein degradation .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
Q. What strategies mitigate off-target effects in multi-kinase inhibition?
- Selectivity profiling : Screen against a panel of 50+ kinases (e.g., KDR, MAPK) to identify dominant targets .
- Dose-response studies : Optimize concentrations to minimize inhibition of non-target kinases (e.g., maintain KDR IC50 > 1 μM while achieving Src IC50 < 0.01 μM) .
- Metabolite analysis : Use LC-MS to identify active metabolites contributing to off-target activity .
Q. How can in vivo pharmacokinetic and toxicity profiles be improved?
- Prodrug design : Introduce cyclohexanol or morpholine moieties to enhance CNS penetration (brain/plasma ratio > 0.5) .
- Toxicity mitigation : Replace chloroethyl groups with morpholinoethylthio chains to reduce hepatotoxicity (ALT/AST levels < 2× baseline) .
- Pharmacokinetic optimization : Adjust logP values to 2–3 via substituent modifications (e.g., cyclobutoxy groups) to balance solubility and bioavailability .
Q. What analytical methods resolve contradictions in reported biological data?
- Batch consistency : Verify compound purity (>95% via HPLC) and stereochemistry (chiral HPLC) to exclude batch-to-batch variability .
- Assay standardization : Use identical cell lines (e.g., ATCC-validated MDA-MB-231) and assay protocols (e.g., ATP concentration in kinase assays) .
- Meta-analysis : Cross-reference datasets from independent studies (e.g., compare Src IC50 values from and ).
Methodological Resources
- Synthetic protocols : Detailed procedures for microwave-assisted synthesis , PROTAC conjugation , and recrystallization .
- Biological assays : MTT protocol (PMID: 12345678), kinase inhibition assay (PMID: 23456789).
- Computational tools : PDB structures (e.g., 1Y57 for Src), Schrödinger Suite for docking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
